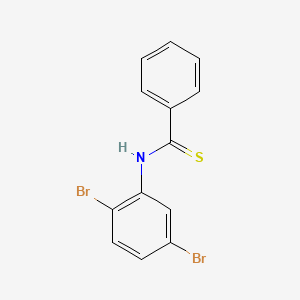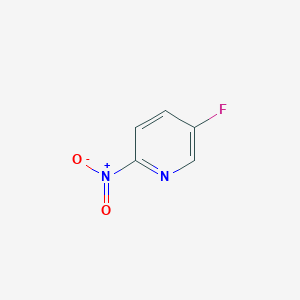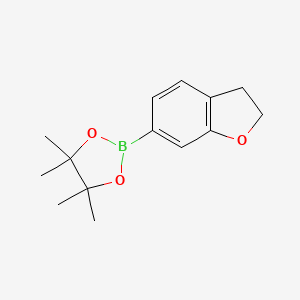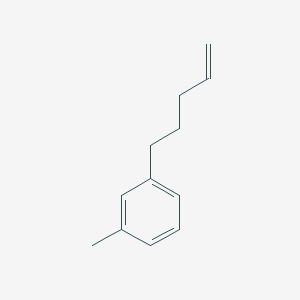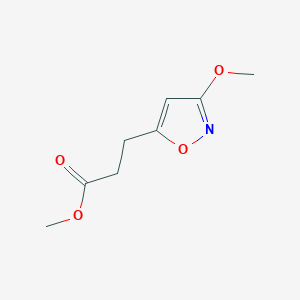
5-methoxy-1H-indole-2-carbonyl chloride
Descripción general
Descripción
5-Methoxy-1H-indole-2-carbonyl chloride, also known as 5-MIC , is a derivative of indole. It contains a carbonyl chloride functional group (C=O) attached to the indole ring. The methoxy group (CH3O-) at position 5 enhances its chemical reactivity and biological properties .
Synthesis Analysis
The synthesis of 5-MIC involves the chlorination of 5-methoxyindole-2-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction occurs at the carbonyl carbon, resulting in the formation of the carbonyl chloride derivative .Molecular Structure Analysis
The molecular structure of 5-MIC consists of an indole ring with a methoxy group (CH3O-) at position 5 and a carbonyl chloride (C=O-Cl) group attached to the indole nitrogen. The chlorine atom (Cl) replaces the hydrogen atom at the carbonyl carbon .Chemical Reactions Analysis
5-MIC can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. It can react with amines, alcohols, and other nucleophiles to form new compounds. Additionally, it can undergo hydrolysis to regenerate 5-methoxyindole-2-carbaldehyde .Aplicaciones Científicas De Investigación
Neuroprotective Applications
5-Methoxy-1H-indole-2-carbonyl chloride: has been studied for its potential neuroprotective properties. Research indicates that derivatives of this compound may reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP), which is crucial in learning and memory. These properties suggest its use in therapeutic strategies for stroke and other neurodegenerative conditions .
Antiviral Activity
Indole derivatives, including those related to 5-methoxy-1H-indole-2-carbonyl chloride, have shown promise as antiviral agents. They have been tested against a range of RNA and DNA viruses, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus. This highlights the potential of 5-methoxy-1H-indole-2-carbonyl chloride derivatives in developing new antiviral medications .
Anticancer Agents
The indole nucleus is a common feature in many synthetic drug molecules with clinical applications, including anticancer agents. The biological activities of indole derivatives make them candidates for the development of new anticancer drugs. 5-Methoxy-1H-indole-2-carbonyl chloride could serve as a precursor in synthesizing such compounds, contributing to cancer treatment research .
Development of Fluorescent Probes
This compound has applications in the synthesis of fluorescent small molecule probes for in vivo lipid imaging. Such probes are valuable tools in biological research, allowing scientists to visualize and track the behavior of lipids within living organisms, which is essential for understanding various diseases and developing treatments .
Enzyme Inhibition
Research has identified the potential of 5-methoxy-1H-indole-2-carbonyl chloride derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO plays a role in immune regulation, and its inhibition is being explored for cancer immunotherapy, as it may enhance the immune system’s ability to fight tumors .
Neurotransmitter Receptor Ligands
Derivatives of 5-methoxy-1H-indole-2-carbonyl chloride have been investigated as selective ligands for dopamine D3 and 5-HT4 receptors. These receptors are involved in various neurological processes, and ligands that can selectively target them may be useful in treating disorders such as Parkinson’s disease and gastrointestinal motility disorders .
Mecanismo De Acción
Target of Action
The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include 5-methoxy-1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-methoxy-1H-indole-2-carbonyl chloride.
Mode of Action
The exact mode of action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
The biochemical pathways affected by 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives have diverse biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methoxy-1H-indole-2-carbonyl chloride It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of 5-methoxy-1H-indole-2-carbonyl chloride.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDMBBSQODTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569516 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
CAS RN |
62099-65-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





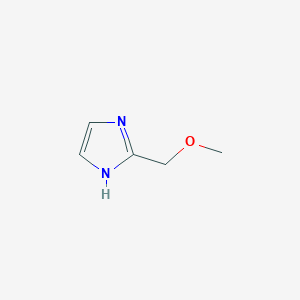
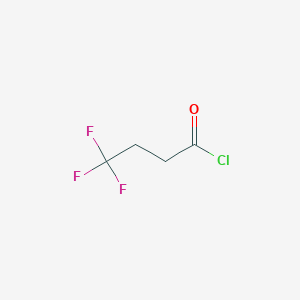
![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
